molecular formula C15H12NO3- B13058448 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate

Katalognummer: B13058448
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: GCVVESXPCVJZRG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate is a chemical compound with a complex structure that includes a benzofuran ring and an aminobenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzofuran-4-ylideneamine with benzoic acid or its derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods often use advanced reactors and catalysts to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate include:

Uniqueness

This compound is unique due to its specific benzofuran ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H12NO3-

Molekulargewicht

254.26 g/mol

IUPAC-Name

2-(6,7-dihydro-5H-1-benzofuran-4-ylideneamino)benzoate

InChI

InChI=1S/C15H13NO3/c17-15(18)11-4-1-2-5-13(11)16-12-6-3-7-14-10(12)8-9-19-14/h1-2,4-5,8-9H,3,6-7H2,(H,17,18)/p-1

InChI-Schlüssel

GCVVESXPCVJZRG-UHFFFAOYSA-M

Kanonische SMILES

C1CC2=C(C=CO2)C(=NC3=CC=CC=C3C(=O)[O-])C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.